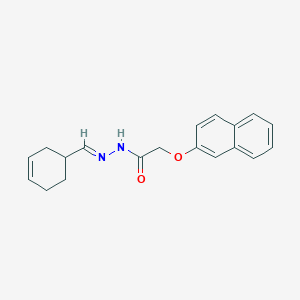![molecular formula C21H23N5O4S B448806 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448806.png)
2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzylidene acetohydrazide moiety
准备方法
The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
S-Alkylation: The triazole thiol is alkylated using 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting the alkylated triazole with hydrazine derivatives under appropriate conditions.
Condensation with Trimethoxybenzaldehyde: Finally, the acetohydrazide is condensed with 2,3,4-trimethoxybenzaldehyde to form the target compound.
化学反应分析
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide undergoes various chemical reactions:
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
作用机制
The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves interactions with various molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting its function and leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
相似化合物的比较
Similar compounds include:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole core but lacks the acetohydrazide and trimethoxybenzylidene moieties.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound contains a triazole ring but differs in its overall structure and functional groups.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds are analogues with a different triazole isomer and carboxylic acid functionality.
The uniqueness of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide lies in its combination of the triazole ring, sulfanyl group, and acetohydrazide moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C21H23N5O4S |
|---|---|
分子量 |
441.5g/mol |
IUPAC 名称 |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-14-23-25-21(26(14)16-8-6-5-7-9-16)31-13-18(27)24-22-12-15-10-11-17(28-2)20(30-4)19(15)29-3/h5-12H,13H2,1-4H3,(H,24,27)/b22-12+ |
InChI 键 |
PBHYCRCCRKDHRN-WSDLNYQXSA-N |
手性 SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC |
规范 SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B448724.png)
![2-chloro-N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B448726.png)
![N'-[1-(5-methyl-2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B448727.png)
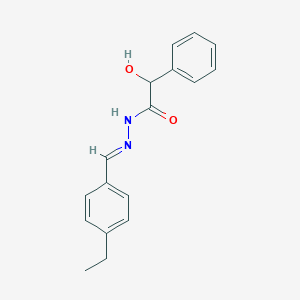
![N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448729.png)
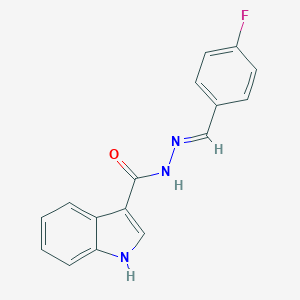
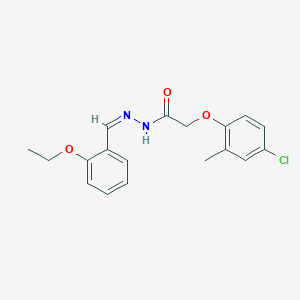
![N-(3-{[(3,4-dimethoxybenzoyl)amino]methyl}benzyl)-3,4-dimethoxybenzamide](/img/structure/B448734.png)
![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)
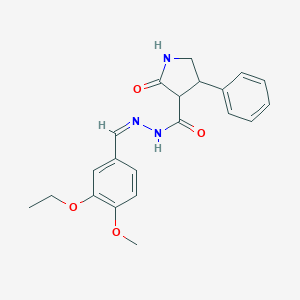
![N'-[(5-chloro-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B448743.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)
